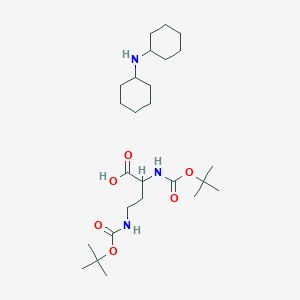

N-alpha,gamma-Bis-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt

Description

Properties

Molecular Formula |

C26H49N3O6 |

|---|---|

Molecular Weight |

499.7 g/mol |

IUPAC Name |

2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2 |

InChI Key |

BGTQRELDRNOEDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Example Preparation Steps

Step 1: Synthesis of D-2,4-diaminobutyric acid

- Method : Hydrolysis of γ-polydiaminobutyric acid using pressurized hydrolysis or organic acid hydrolysis.

- Conditions : For pressurized hydrolysis, use 160-220°C, 0.6-1.6 MPa, and 120-400 rpm stirring for 5-15 hours.

Step 2: Protection with Boc Groups

| Reagent | Quantity | Conditions |

|---|---|---|

| D-2,4-diaminobutyric acid | 1 eq | Room temperature, 2-3 hours |

| Di-tert-butyl dicarbonate (Boc2O) | 2 eq | Dichloromethane, triethylamine |

| Triethylamine | 2 eq | Stirring |

Step 3: Formation of Dicyclohexylammonium Salt

| Reagent | Quantity | Conditions |

|---|---|---|

| N-alpha,gamma-Bis-Boc-D-2,4-diaminobutyric acid | 1 eq | Ethanol or methanol |

| Dicyclohexylamine | 1 eq | Stirring at room temperature |

Analysis and Characterization

The prepared this compound can be analyzed using various techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.

- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect any impurities.

Chemical Reactions Analysis

Types of Reactions: Boc-Dab(Boc)-OH.DCHA undergoes various chemical reactions, including:

Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino groups.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents such as HCTU or HATU.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.

Major Products: The major products formed from these reactions are peptides with specific sequences, where Boc-Dab(Boc)-OH.DCHA serves as a building block .

Scientific Research Applications

Chemistry: In chemistry, Boc-Dab(Boc)-OH.DCHA is used in the synthesis of peptides and peptidomimetics. It serves as a protected amino acid derivative that facilitates the formation of peptide bonds without unwanted side reactions .

Biology: In biological research, this compound is used to create peptides that can be used as probes or inhibitors in various biological assays. It helps in studying protein-protein interactions and enzyme activities .

Medicine: In medicinal chemistry, Boc-Dab(Boc)-OH.DCHA is used to synthesize peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and high-throughput synthesis of therapeutic peptides .

Mechanism of Action

The mechanism of action of Boc-Dab(Boc)-OH.DCHA is primarily related to its role in peptide synthesis. The Boc protecting groups prevent unwanted side reactions during peptide bond formation. When the Boc groups are removed under acidic conditions, the free amino groups can participate in coupling reactions to form peptide bonds. This allows for the stepwise assembly of peptides with precise sequences .

Comparison with Similar Compounds

Research Findings and Trends

- Crystallography : Dicyclohexylammonium salts often form hydrogen-bonded networks (e.g., N–H⋯O interactions), enhancing stability .

- Thermal Stability : Boc-protected compounds generally decompose above 200°C, making them suitable for solid-phase synthesis .

- Emerging Analogues : Maltobionic acid dicyclohexylammonium salt (CAS 41092-97-1) is gaining traction in food antioxidants, diverging from pharmaceutical uses of the target compound .

Biological Activity

N-alpha,gamma-Bis-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt (CAS: 201472-66-4) is a derivative of 2,4-diaminobutyric acid (DABA), an amino acid known for its biological activities. This compound has garnered attention due to its potential applications in neuropharmacology and as a neurotoxic agent. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C26H49N3O6

- Molecular Weight : 499.68 g/mol

- Appearance : Solid

- Storage Conditions : Inert atmosphere, room temperature

N-alpha,gamma-Bis-Boc-D-2,4-diaminobutyric acid acts primarily as a GABA transaminase inhibitor , which prevents the breakdown of gamma-aminobutyric acid (GABA), leading to increased levels of GABA in the brain. This mechanism is crucial as GABA is a primary inhibitory neurotransmitter, and its elevation can have significant effects on neuronal excitability and overall brain function .

Neurotoxicity

Research indicates that DABA and its derivatives can exhibit neurotoxic properties. For instance, studies have shown that the administration of DABA leads to increased ammonia levels in the blood and brain, which can result in neurotoxic effects such as hyperirritability and convulsions . The compound's ability to inhibit ornithine carbamoyltransferase in the liver further contributes to its neurotoxic potential by impairing ammonia utilization .

Anticonvulsant Properties

While DABA has been noted for its anticonvulsant effects against certain convulsants like picrotoxin, there is a paradoxical risk of inducing seizures with prolonged exposure or high doses . This duality highlights the complexity of its pharmacological profile.

Study 1: Neurotoxicity Assessment

A study conducted on rats demonstrated that intraperitoneal administration of toxic doses of DABA resulted in significant neurotoxic symptoms within 12 to 20 hours post-administration. The study measured blood ammonia levels and observed a slight increase in glutamine concentration in the brain, indicating impaired ammonia metabolism .

Study 2: Environmental Impact

Another investigation explored the role of DABA as a defensive metabolite produced by diatoms in response to predation. The presence of predators significantly regulated DABA production in Thalassiosira pseudonana, suggesting an ecological role for this compound beyond its neurotoxic effects .

Comparative Analysis of Biological Effects

| Aspect | N-alpha,gamma-Bis-Boc-D-2,4-diaminobutyric Acid | DABA |

|---|---|---|

| GABA Modulation | Inhibits GABA transaminase | Inhibits GABA transaminase |

| Neurotoxicity | Exhibits neurotoxic effects | Exhibits neurotoxic effects |

| Anticonvulsant | Potential anticonvulsant properties | Anticonvulsant but may induce seizures |

| Ecological Role | Not studied extensively | Defensive metabolite in diatoms |

Q & A

Q. What is the role of Boc (tert-butyloxycarbonyl) groups in this compound for peptide synthesis?

The Boc groups serve as temporary protective agents for the amino groups (α and γ positions) during solid-phase peptide synthesis. This prevents unwanted side reactions, such as acylation or oxidation, while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). The dicyclohexylammonium (DCHA) salt enhances crystallinity, facilitating purification .

Q. Why is the compound stored at -20°C, and how does moisture affect its stability?

Storage at -20°C minimizes hydrolysis of the Boc groups and degradation of the DCHA counterion. Moisture can hydrolyze the Boc-protected amines, leading to free amines that may undergo side reactions. Tightly sealed containers under inert gas (e.g., argon) are recommended .

Q. What solvents are suitable for dissolving this compound?

The compound is slightly soluble in water but dissolves well in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and chlorinated solvents (e.g., dichloromethane). Solubility data for common solvents:

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMF | >50 | |

| Dichloromethane | ~30 | |

| Water | <1 |

Advanced Research Questions

Q. How can researchers optimize the removal of the DCHA counterion without damaging acid-sensitive Boc groups?

The DCHA counterion can be removed via ion-exchange chromatography using a weakly acidic resin (e.g., Dowex 50W) or by partitioning between aqueous acid (pH 3–4) and ethyl acetate. Avoid strong acids (e.g., HCl) to prevent Boc cleavage. Confirm removal via -NMR by monitoring the disappearance of DCHA’s cyclohexyl proton signals (δ 1.0–2.0 ppm) .

Q. What strategies resolve low yields during coupling reactions with this compound?

Low yields may arise from steric hindrance at the γ-Boc-protected amine. Strategies include:

Q. How can enantiomeric purity be confirmed after deprotection?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) or -NMR analysis (if fluorine-containing tags are used) provides high-resolution separation. Compare retention times or spectral data with authentic standards .

Q. What contradictions exist in solubility data across literature sources, and how should they be addressed?

Discrepancies in solubility (e.g., DCM vs. THF) may stem from variations in salt hydration states or impurities. Pre-dry the compound under vacuum (40°C, 12 hours) and validate solubility empirically using Karl Fischer titration to assess residual moisture .

Methodological Considerations

Q. How is the compound characterized after synthesis?

Key characterization methods:

Q. Can this compound be used with Fmoc-based SPPS (solid-phase peptide synthesis)?

Yes, but the Boc groups require orthogonal deprotection (e.g., TFA). Ensure compatibility by testing small-scale reactions to rule out premature deprotection by piperidine (used in Fmoc removal) .

Troubleshooting Data Contradictions

Q. Why do Boc deprotection times vary between studies?

Deprotection kinetics depend on the acid strength (e.g., 50% TFA in DCM vs. 95% TFA) and temperature. Monitor via LC-MS and adjust reaction time until achieves >95% conversion. Contradictions often arise from undocumented solvent ratios or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.